(S)-Benzyl 1-(2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetyl)pyrrolidine-2-carboxylate
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Overview
Description
(S)-Benzyl 1-(2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetyl)pyrrolidine-2-carboxylate is a complex organic compound that belongs to the class of N-acyl-alpha amino acids and derivatives. This compound is characterized by its intricate structure, which includes a pyrrolidine ring, a benzyloxycarbonyl group, and multiple amide linkages. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 1-(2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetyl)pyrrolidine-2-carboxylate typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. One common synthetic route involves the use of benzyloxycarbonyl chloride to protect the amino group, followed by coupling with acyl chlorides and subsequent deprotection .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of solid-phase peptide synthesis (SPPS) is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 1-(2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (S)-Benzyl 1-(2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetyl)pyrrolidine-2-carboxylate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is used to study protein-ligand interactions and enzyme kinetics. Its unique structure allows it to act as a substrate or inhibitor in various biochemical assays .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its role in drug design and development, particularly in the creation of peptide-based drugs .
Industry
In industrial applications, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes .
Mechanism of Action
The mechanism of action of (S)-Benzyl 1-(2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including enzyme inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
- Nα- [ (2S)-2- { [ (S)- [ (1S)-1- { [ (Benzyloxy)carbonyl]amino}-2-phenylethyl] (hydroxy)phosphoryl]methyl}-5-phenylpentanoyl]-L-tryptophanamide
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
(S)-Benzyl 1-(2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetyl)pyrrolidine-2-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research and industrial applications .
Properties
Molecular Formula |
C24H27N3O6 |
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Molecular Weight |
453.5 g/mol |
IUPAC Name |
benzyl (2S)-1-[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C24H27N3O6/c28-21(14-26-24(31)33-17-19-10-5-2-6-11-19)25-15-22(29)27-13-7-12-20(27)23(30)32-16-18-8-3-1-4-9-18/h1-6,8-11,20H,7,12-17H2,(H,25,28)(H,26,31)/t20-/m0/s1 |
InChI Key |
CHYJSQZTJQBUSI-FQEVSTJZSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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